molecular formula C15H13ClFN3O4 B095136 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride CAS No. 17777-73-0

2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride

Cat. No. B095136
CAS RN: 17777-73-0
M. Wt: 353.73 g/mol
InChI Key: CVVDHEZLNJBKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride, also known as AFBN, is a chemical compound that has been widely used in scientific research. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic effects.

Mechanism Of Action

2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in various physiological processes, including inflammation and pain. By inhibiting the production of prostaglandins, 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride reduces inflammation and pain. 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride has been found to be a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme without affecting the activity of the COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.

Biochemical And Physiological Effects

2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride has also been found to reduce the expression of COX-2, which is upregulated in response to inflammation. In addition, 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has been extensively studied for its anti-inflammatory and analgesic effects, and its mechanism of action is well understood. However, there are also some limitations to the use of 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride in lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments. In addition, 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride. One area of research could focus on the development of new derivatives of 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride that exhibit improved anti-inflammatory and analgesic effects. Another area of research could focus on the potential use of 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride in the treatment of other diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to investigate the potential side effects and toxicity of 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride, as well as its pharmacokinetics and pharmacodynamics in humans. Overall, 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride has shown promising results in preclinical studies and may have potential therapeutic applications in the future.

Synthesis Methods

2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride can be synthesized by the reaction of o-fluorobenzoyl chloride with 2-amino-4'-nitroacetanilide in the presence of a base such as triethylamine. The resulting product is then converted to the hydrochloride salt form by treatment with hydrochloric acid. The synthesis of 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride is relatively simple and can be carried out in a laboratory setting with standard equipment.

Scientific Research Applications

2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride has been used in various animal models of inflammation and pain, and has shown promising results in reducing inflammation and pain.

properties

CAS RN

17777-73-0

Product Name

2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride

Molecular Formula

C15H13ClFN3O4

Molecular Weight

353.73 g/mol

IUPAC Name

2-amino-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide;hydrochloride

InChI

InChI=1S/C15H12FN3O4.ClH/c16-12-4-2-1-3-10(12)15(21)11-7-9(19(22)23)5-6-13(11)18-14(20)8-17;/h1-7H,8,17H2,(H,18,20);1H

InChI Key

CVVDHEZLNJBKOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN)F.Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN)F.Cl

Other CAS RN

17777-73-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.